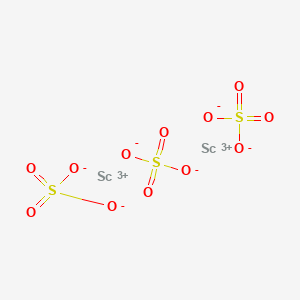
3-O-Methyl-alpha-D-glucopyranose
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-O-Methyl-alpha-D-glucopyranose involves the reaction of Alpha-D-glucopyranose with sodium hydride in dimethyl sulfoxide to form the sodium salt of alpha-D-glucopyranose. Methyl iodide is then added to the reaction mixture to methylate the 3-OH position of the sugar. The resulting product is purified by column chromatography to obtain 3-O-Methyl-alpha-D-glucopyranose.Molecular Structure Analysis
The molecular formula of 3-O-Methyl-alpha-D-glucopyranose is C7H14O6 . Its molecular weight is 194.18 . The IUPAC Standard InChI is InChI=1S/C7H14O6/c1-12-6-4(9)3(2-8)13-7(11)5(6)10/h3-11H,2H2,1H3/t3-,4-,5-,6+,7+/m1/s1 .Chemical Reactions Analysis
The chemical reaction involved in the formation of 3-O-Methyl-alpha-D-glucopyranose is the methylation of the 3-OH position of Alpha-D-glucopyranose.Physical And Chemical Properties Analysis
3-O-Methyl-alpha-D-glucopyranose is a white or off-white powder . It has an optical rotation of [α]D20 = 55 - 57 º (C=1 in H2O) . It is soluble in water at 50 mg/mL .Aplicaciones Científicas De Investigación
Biochemical Research
3-O-Methyl-alpha-D-glucopyranose is often used in biochemical research due to its unique properties. It is a glucose analogue, which means it can mimic the behavior of glucose in certain biochemical reactions .
Diabetes Research
This compound has been used in diabetes research, specifically in studies assessing intestinal glucose transport in rats with diabetes mellitus . Varying concentrations of 3-O-methyl-D-glucopyranose were used to measure responses of jejunal and ileal short circuit currents to determine maximal transport capacity and carrier affinity .
Cell Biology
In cell biology, 3-O-Methyl-alpha-D-glucopyranose has been used to investigate nonmetabolizable glucose analogues and ornithine decarboxylase expression in LLC-PK1 cells .
Safety and Hazards
According to the Safety Data Sheet, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Relevant Papers One relevant paper discusses the binding modes of methyl α-D-glucopyranoside to an artificial receptor in crystalline complexes . This research contributes to a better understanding of the basic molecular features of carbohydrate recognition .
Mecanismo De Acción
Target of Action
3-O-Methyl-alpha-D-glucopyranose, also known as 3-O-Methylglucose , is a passive carrier-mediated transported glucose analogue . It primarily targets the sodium-dependent glucose co-transporter (SGLT1) in the body . SGLT1 plays a crucial role in the absorption of glucose in the small intestine and renal glucose reabsorption .
Mode of Action
3-O-Methyl-alpha-D-glucopyranose interacts with its target, SGLT1, by mimicking the structure of glucose . This allows it to be recognized and transported by SGLT1, similar to how glucose would be transported .
Biochemical Pathways
The primary biochemical pathway affected by 3-O-Methyl-alpha-D-glucopyranose is the glucose transport pathway . By interacting with SGLT1, it can influence the transport of glucose across the intestinal and renal epithelial cells . The downstream effects of this interaction can impact glucose homeostasis in the body .
Pharmacokinetics
Its bioavailability would be influenced by factors such as its interaction with SGLT1 and the presence of other glucose molecules .
Result of Action
The molecular and cellular effects of 3-O-Methyl-alpha-D-glucopyranose’s action primarily involve changes in glucose transport . By competing with glucose for transport via SGLT1, it can influence the amount of glucose that is absorbed in the intestines and reabsorbed in the kidneys . This can potentially impact glucose levels in the body .
Action Environment
The action, efficacy, and stability of 3-O-Methyl-alpha-D-glucopyranose can be influenced by various environmental factors. These include the concentration of glucose in the body, the expression and activity of SGLT1, and physiological conditions such as pH and temperature
Propiedades
IUPAC Name |
(2S,3R,4S,5R,6R)-6-(hydroxymethyl)-4-methoxyoxane-2,3,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-12-6-4(9)3(2-8)13-7(11)5(6)10/h3-11H,2H2,1H3/t3-,4-,5-,6+,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBBSJMAPKXHAH-OVHBTUCOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC(C1O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8037629 | |
| Record name | 3-O-Methylglucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8037629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13224-94-7, 146-72-5 | |
| Record name | 3-O-Methyl-α-D-glucopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13224-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-O-Methyl-alpha-D-glucopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013224947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-O-Methylglucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8037629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-O-methyl-α-D-glucopyranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.892 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-O-METHYL-.ALPHA.-D-GLUCOPYRANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX96ZE0GYS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What role does 3-O-Methyl-alpha-D-glucopyranose play in the study on O-glycoside bond cleavage?
A1: The study utilizes 3-O-Methyl-alpha-D-glucopyranose (II) as one of the model compounds to investigate the effects of radiolysis on O-glycoside bonds in carbohydrates []. By analyzing the products formed after irradiation of 3-O-Methyl-alpha-D-glucopyranose solutions, researchers aimed to understand the mechanisms of radiation-induced bond cleavage in carbohydrates.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione](/img/structure/B76063.png)







